Cas no 145131-37-9 (Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[[1-(1-butyl-1H-indol-3-yl)cyclopentyl]methyl]-)

Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[[1-(1-butyl-1H-indol-3-yl)cyclopentyl]methyl]- structure
145131-37-9 structure
Product Name:Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[[1-(1-butyl-1H-indol-3-yl)cyclopentyl]methyl]-
CAS No:145131-37-9
MF:C31H43N3O
MW:473.692628145218
CID:142736
PubChem ID:3072911
Update Time:2025-04-19

Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[[1-(1-butyl-1H-indol-3-yl)cyclopentyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[[1-(1-butyl-1H-indol-3-yl)cyclopentyl]methyl]-
    • 1-[[1-(1-butylindol-3-yl)cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea
    • N-(2,6-Bis(1-methylethyl)phenyl)-N'-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)urea
    • DTXSID50162905
    • Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-butyl-1H-indol-3-yl)cyclopentyl)methyl)-
    • N(sup 1)-(1-(1-Butyl-3-indolyl)cyclopentylmethyl)-N(sup 2)-(2,6-diisopropylphenyl)urea
    • 145131-37-9
    • Inchi: 1S/C31H43N3O/c1-6-7-19-34-20-27(26-13-8-9-16-28(26)34)31(17-10-11-18-31)21-32-30(35)33-29-24(22(2)3)14-12-15-25(29)23(4)5/h8-9,12-16,20,22-23H,6-7,10-11,17-19,21H2,1-5H3,(H2,32,33,35)
    • InChI Key: FWFQYEMXYCLOQL-UHFFFAOYSA-N
    • SMILES: O=C(NC1C(=CC=CC=1C(C)C)C(C)C)NCC1(C2=CN(CCCC)C3C=CC=CC2=3)CCCC1

Computed Properties

  • Exact Mass: 473.34089
  • Monoisotopic Mass: 473.340613004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 654
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.8
  • Topological Polar Surface Area: 46.1Ų

Experimental Properties

  • PSA: 46.06
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